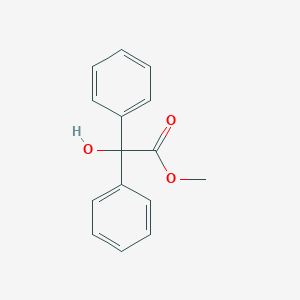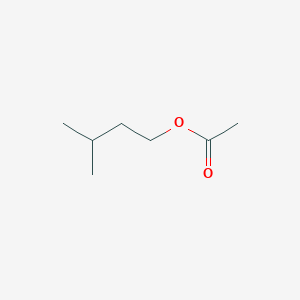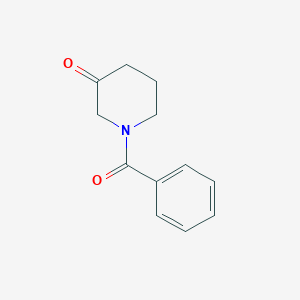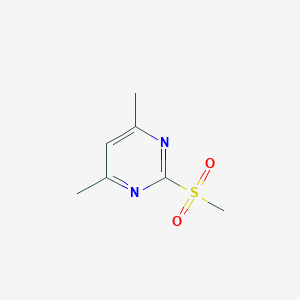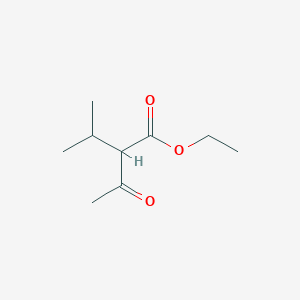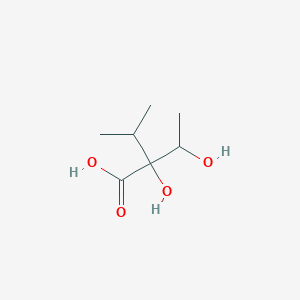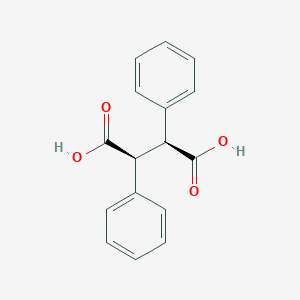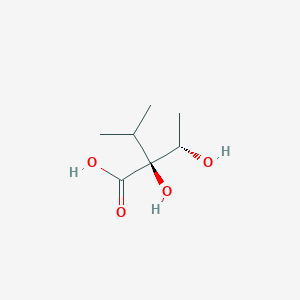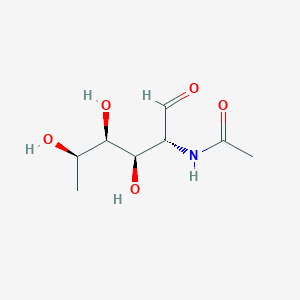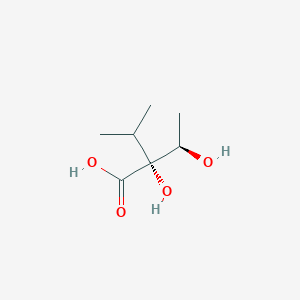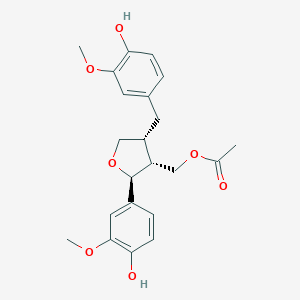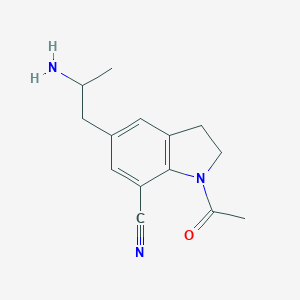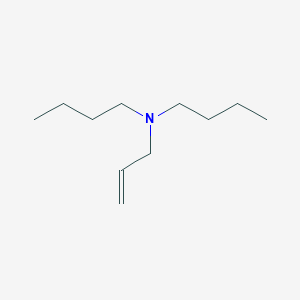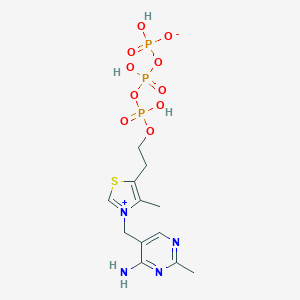
硫胺素三磷酸酯
描述
Thiamine(1+) triphosphate is a thiamine phosphate that is thiamine(1+) in which the hydroxy group is replaced by a triphosphate group. It is found in low amounts in most vertebrate tissues and can phosphorylate certain proteins. It has a role as a mouse metabolite, an Escherichia coli metabolite, a rat metabolite, a human metabolite, an Arabidopsis thaliana metabolite, a mammalian metabolite and a fungal metabolite. It is a thiamine phosphate and a vitamin B1. It is a conjugate acid of a thiamine(1+) triphosphate(1-).
Thiamine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,8,8-tetrahydroxy-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)thiazolium hydroxide, inner salt, P,P',P''-trioxide. The triphosphate ester of thiamine. In Leigh's disease, this compound is present in decreased amounts in the brain due to a metabolic block in its formation.
科学研究应用
硫胺素在植物代谢中的作用
ThTP 在植物代谢中起着重要作用。在植物中,ThTP 的合成依赖于光合作用过程 .
硫胺素三磷酸酯在细胞代谢中的作用
硫胺素或维生素 B1 是一种必需的水溶性维生素,对线粒体能量学(三磷酸腺苷 (ATP) 的产生)至关重要 . ThTP 在大肠杆菌中作为对营养变化的反应以及其在动物细胞中蛋白磷酸化的潜在功能是目前的研究领域。
硫胺素三磷酸酯在细菌和哺乳动物中的作用
ThTP 几乎存在于所有生物体中,包括细菌、真菌、植物和动物,通常含量很少 . 在大肠杆菌中,ThTP 在氨基酸饥饿期间合成 .
硫胺素三磷酸酯在神经功能中的作用
硫胺素缺乏症会对特别依赖氧化代谢的器官(如神经系统和心血管系统)产生有害影响 .
硫胺素三磷酸酯在能量代谢中的作用
硫胺素二磷酸酯 (ThDP) 是原核生物和真核生物中许多酶促反应的必需辅酶,是 ThTP 的前体 . 主要依赖 ThDP 的酶是 2-酮酸(特别是丙酮酸和α-酮戊二酸)脱氢酶复合物的 E1 亚基和转酮酶 .
作用机制
Thiamine triphosphate (ThTP) is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . It is the triphosphate derivative of the vitamin thiamine .
Target of Action
ThTP has several targets of action. It is used to phosphorylate rapsyn, a protein that organizes acetylcholine receptors in the synapses . ThTP also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .
Mode of Action
ThTP’s mode of action involves its interaction with its targets and the resulting changes. For instance, the facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of ThTP-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn . ThTP also interacts with the TAS2R1 receptor, leading to the activation of synaptic ion currents .
Biochemical Pathways
ThTP plays a role in several biochemical pathways. Thiamine (vitamin B1) is a precursor of the well-known coenzyme of central metabolic pathways thiamine diphosphate (ThDP) . Highly intense glucose oxidation in the brain requires ThDP-dependent enzymes, which determines the critical significance of thiamine for neuronal functions . ThTP probably plays a role in cell energy metabolism . In E. coli, ThTP is accumulated in the presence of glucose during amino acid starvation .
Pharmacokinetics
Thiamine is readily absorbed in the proximal small intestine . Absorption also occurs via a passive process enabling large oral doses to be utilized . Once absorbed, the vitamin is concentrated in muscle tissue . ThTP is found in practically all tissues tested, including all major organs and systems, in the range of less than 1% to over 20% of total thiamine .
Result of Action
The molecular and cellular effects of ThTP’s action are significant. It has been proposed that ThTP has a specific role in nerve excitability , but this has never been confirmed. Recent results suggest that ThTP probably plays a role in cell energy metabolism . Low or absent levels of thiamine triphosphate have been found in Leigh’s disease .
Action Environment
The action, efficacy, and stability of ThTP are influenced by environmental factors. In the brain, ThTP is mainly localized in mitochondria and mitochondria-rich fractions (synaptosomes), while in skeletal muscle and liver, it is mainly in the cytosolic fraction . This suggests different mechanisms of synthesis in different environments . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes .
生化分析
Biochemical Properties
Thiamine triphosphate is not a coenzyme like its counterpart thiamine diphosphate (ThDP), which serves as a cofactor for enzymes involved in carbohydrate metabolism . Thtp has been found to interact with proteins and possibly activate a high-conductance anion channel in vitro . This suggests that ThTP may have a role in biochemical reactions, particularly in cellular signaling pathways .
Cellular Effects
Thiamine triphosphate is synthesized in response to certain conditions. For instance, in E. coli cells, ThTP is transiently produced in response to amino acid starvation . In mammalian cells, it is constitutively produced at a low rate . The presence of ThTP in most cell types suggests that it may have a general role in influencing cell function .
Molecular Mechanism
The synthesis of ThTP seems to require ATP synthase by a mechanism similar to ATP synthesis . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes . In contrast, its hydrolysis in mammalian tissues is catalyzed by a very specific cytosolic thiamine triphosphatase . This controls the steady-state cellular concentration of ThTP .
Temporal Effects in Laboratory Settings
It is known that in some tissues where adenylate kinase activity is high and thiamine triphosphatase is absent, ThTP accumulates, reaching up to 70% of total thiamine . This suggests that ThTP may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that ThTP levels are relatively high in many human tissues, as a result of low expression of the 25-kDa ThTPase . This could potentially influence the effects of ThTP dosage in animal models.
Metabolic Pathways
Thiamine triphosphate is involved in the metabolic pathways of thiamine. It can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F o F 1 -ATP synthase in brain mitochondria . It can also be converted into ThDP by thiamine-diphosphate kinase .
Transport and Distribution
It is known that ThTP is synthesized in mitochondria by a chemiosmotic mechanism, perhaps similar to ATP synthase . This suggests that ThTP may be transported and distributed within cells in a manner similar to ATP.
Subcellular Localization
Thiamine triphosphate is localized mostly in the synaptic vesicles and plasma membranes of synaptosomes . This suggests that ThTP may have effects on the activity or function of these subcellular structures .
属性
CAS 编号 |
3475-65-8 |
|---|---|
分子式 |
C12H20N4O10P3S+ |
分子量 |
505.30 g/mol |
IUPAC 名称 |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
InChI 键 |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] |
规范 SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
物理描述 |
Solid |
同义词 |
3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,8,8-tetrahydroxy-4,6,8-trioxido-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)-thiazolium Inner Salt; Thiamine Hydroxide Tetrahydrogen Triphosphate Inner Salt; 3-[(4-A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of ThTP in living organisms?
A1: While the precise function of ThTP remains elusive, research suggests it may act as a signaling molecule or metabolic messenger rather than a direct coenzyme like ThDP. [, , ] Several studies point to its potential involvement in stress response, regulation of cellular processes, and neuronal function. [, , ]
Q2: What are the differences in ThTP accumulation and function between bacteria and animals?
A2: In bacteria like E. coli, ThTP accumulates rapidly during amino acid starvation, suggesting a role in the bacterial stress response and adaptation to nutrient-limiting conditions. [] In animals, ThTP is found in various tissues, with its levels tightly regulated by a specific enzyme, thiamine triphosphatase (ThTPase). [] While a direct link between ThTP and amino acid starvation hasn't been established in animals, its presence in neuronal cells and potential impact on chloride permeability hint at a role in neuronal function and signaling. [, ]
Q3: Is ThTP involved in energy metabolism like ThDP?
A3: While ThTP itself is not known to directly participate as a coenzyme in enzymatic reactions like ThDP, research suggests a potential indirect role in energy metabolism. Studies show that ThTP synthesis in rat brain mitochondria is coupled to the respiratory chain, indicating a link between ThTP production and cellular energy status. [] Additionally, ThTP has been shown to influence the activity of the pyruvate dehydrogenase complex, a key enzyme in energy metabolism, further supporting its potential influence on energy homeostasis. [, ]
Q4: What is the role of thiamine triphosphatase (ThTPase) in regulating ThTP levels?
A4: ThTPase is a highly specific enzyme responsible for hydrolyzing ThTP into ThDP and inorganic phosphate, thereby controlling intracellular ThTP concentrations. [] It plays a crucial role in maintaining ThTP homeostasis and preventing its excessive accumulation, which could disrupt cellular functions.
Q5: Does ThTPase activity vary across different tissues and organisms?
A5: Yes, ThTPase activity exhibits tissue-specific variations. For instance, humans display lower ThTPase activity compared to rodents, leading to relatively higher ThTP levels in human tissues. [] Additionally, the expression and activity of ThTPase appear to be linked to the degree of cell differentiation, suggesting a potential role in developmental processes. []
Q6: Is there any spectroscopic data available to characterize ThTP?
A6: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structure and analyze the properties of ThTP and its related derivatives like adenosine thiamine triphosphate (AThTP). [] These techniques provide valuable insights into the structural characteristics and chemical properties of these molecules.
Q7: What are the potential implications of understanding ThTP function in human health and disease?
A7: Unraveling the roles of ThTP could have significant implications for understanding neurological disorders and metabolic diseases. For instance, alterations in ThTP levels have been observed in patients with Leigh's disease, a severe neurological disorder. [, , , ] Exploring the connection between ThTP and chloride permeability could provide insights into the pathogenesis of such diseases and potentially lead to novel therapeutic approaches. Furthermore, understanding the role of ThTP in bacterial stress response could contribute to developing strategies to combat bacterial infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


